molecular formula C11H15NO3 B2614094 Ethyl (4-methoxybenzyl)carbamate CAS No. 35573-36-5

Ethyl (4-methoxybenzyl)carbamate

Cat. No.: B2614094
CAS No.: 35573-36-5
M. Wt: 209.245
InChI Key: MCQWOCBABOZJSN-UHFFFAOYSA-N
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Description

Ethyl (4-methoxybenzyl)carbamate is an organic compound with the molecular formula C11H15NO3. It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by an ethyl group and the nitrogen atom is bonded to a 4-methoxybenzyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (4-methoxybenzyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding the desired carbamate product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl (4-methoxybenzyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl (4-methoxybenzyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (4-methoxybenzyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the 4-methoxybenzyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where selective inhibition or protection is required .

Properties

IUPAC Name

ethyl N-[(4-methoxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-15-11(13)12-8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQWOCBABOZJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred solution of 6.0 mL (0.046 mole) of 4-methoxyphenylmethyl-amine and 6.5 mL (0.047 mole) of triethylamine in 200 mL of tetrahydrofuran was cooled to about 5° C., and a solution of 4.4 mL (0.046 mole) of ethyl chloroformate in 10 mL of tetrahydrofuran was added. Upon completion of the addition the reaction mixture was allowed to warm to ambient temperature, then was poured into a mixture of 200 mL of ice and 200 mL of an aqueous solution saturated with ammonium chloride. This mixture was extracted with 300 mL of diethyl ether, and the extract was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding 4.2 grams (43.8% yield) of ethyl (4-methoxyphenylmethyl)-carbamate. The NMR spectrum was consistent with the proposed structure.
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6 mL
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reactant
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6.5 mL
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200 mL
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solvent
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4.4 mL
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10 mL
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200 mL
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aqueous solution
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200 mL
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